molecular formula C14H10ClNO4 B5830033 2-chlorobenzyl 3-nitrobenzoate

2-chlorobenzyl 3-nitrobenzoate

Cat. No.: B5830033
M. Wt: 291.68 g/mol
InChI Key: YTEVTPVASYUXEH-UHFFFAOYSA-N
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Description

2-chlorobenzyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group substituted with a chlorine atom at the second position and a benzoate group substituted with a nitro group at the third position

Properties

IUPAC Name

(2-chlorophenyl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-7-2-1-4-11(13)9-20-14(17)10-5-3-6-12(8-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVTPVASYUXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-chlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxybenzyl 3-nitrobenzoate, 2-aminobenzyl 3-nitrobenzoate, or 2-thiobenzyl 3-nitrobenzoate.

    Reduction: 2-chlorobenzyl 3-aminobenzoate.

    Hydrolysis: 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.

Scientific Research Applications

2-chlorobenzyl 3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its derivatives may be used in the development of new materials with specific properties.

    Pharmaceutical Research: It can serve as a precursor for the synthesis of biologically active compounds.

    Chemical Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzyl 4-nitrobenzoate: Similar structure but with the nitro group at the fourth position.

    2-bromobenzyl 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    2-chlorobenzyl 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-chlorobenzyl 3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes

Q & A

Q. What are the established synthetic routes for preparing 2-chlorobenzyl 3-nitrobenzoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves a two-step process:

  • Step 1: Nitration of benzoic acid derivatives.
    Adapting methods from methyl 3-nitrobenzoate synthesis (), replace the methyl group with a benzyl chloride moiety. Nitration of benzyl benzoate derivatives using mixed sulfuric/nitric acid at controlled temperatures (0–5°C) minimizes side reactions like over-nitration.
  • Step 2: Esterification with 2-chlorobenzyl chloride.
    React 3-nitrobenzoic acid with 2-chlorobenzyl chloride () using a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄). Monitor progress via TLC (silica gel, hexane/ethyl acetate 8:2) and purify via recrystallization (e.g., methanol) to achieve >95% purity .
    Key optimization parameters :
  • Slow addition of nitrating agents to control exothermicity.
  • Use of anhydrous conditions during esterification to avoid hydrolysis.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Thin-Layer Chromatography (TLC) : Use silica gel with hexane/ethyl acetate (8:2) to monitor reaction progress and confirm single-spot purity .
  • Infrared Spectroscopy (IR) : Look for diagnostic peaks:
    • ~1725 cm⁻¹ (ester C=O stretch).
    • ~1530 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
    • ~1280 cm⁻¹ (C-O ester linkage) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), benzyl CH₂ (δ ~5.3 ppm), and 2-chloro substituent splitting patterns.
    • ¹³C NMR: Confirm ester carbonyl (δ ~165 ppm) and nitro group positioning .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

  • Graph Set Analysis : Apply Etter’s formalism () to categorize hydrogen bonds (e.g., R₂²(8) motifs) between nitro and ester groups. Use SHELXL () for crystallographic refinement to resolve weak interactions (C-H···O, π-π stacking).
  • Impact on Material Properties : Strong intermolecular H-bonding may enhance thermal stability but reduce solubility. Compare with analogs (e.g., 4-chloro derivatives) to isolate structure-property relationships .

Q. What catalytic systems enable selective functionalization of this compound without nitro-group reduction?

  • Oxidation Catalysts : Magnetic CoFe₂O₄ nanoparticles () in aqueous Oxone can oxidize alcohol intermediates (e.g., 2-chlorobenzyl alcohol) to aldehydes without over-oxidation. Apply similar conditions to protect nitro groups during side-chain modifications.
  • Palladium Catalysis : Use Pd/C with H₂ flow control (low pressure, <1 atm) for selective dehalogenation or cross-coupling while retaining nitro functionality .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Multi-Technique Cross-Validation :
    • Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.
    • Compare experimental IR with computed spectra (DFT) to identify vibrational mode mismatches.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃OD recrystallization) to isolate solvent-exchange effects in NMR .

Q. What strategies mitigate polymorphism during crystallization of this compound?

  • Solvent Screening : Test polar (methanol) vs. non-polar (toluene) solvents to favor specific crystal forms.
  • Seeding : Introduce pre-characterized microcrystals to control nucleation.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions reduces kinetic polymorph formation .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueDiagnostic Peaks/PatternsReference
IR1725 (C=O), 1530/1350 (NO₂), 1280 (C-O)
¹H NMR (CDCl₃)δ 5.3 (s, CH₂), δ 8.2–7.5 (m, aromatic)
¹³C NMR (CDCl₃)δ 165 (C=O), δ 148 (NO₂)

Q. Table 2. Optimization of Catalytic Oxidation

CatalystConditionsYield (%)Selectivity (%)Reference
CoFe₂O₄ MNPsH₂O, Oxone, RT, 1 h92>99
Pd/C (5% wt)H₂ (1 atm), EtOH, 25°C8595 (dehalogenation)

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